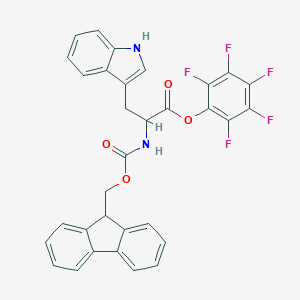

Fmoc-d-trp-opfp

Beschreibung

Fmoc-D-Trp-OPfp (CAS: 136554-94-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-tryptophan derivative activated as a pentafluorophenyl (OPfp) ester. Its molecular formula is C₃₂H₂₁F₅N₂O₄, with a molecular weight of 592.50 g/mol . The compound is widely used in solid-phase peptide synthesis (SPPS) due to its high reactivity and stability under basic conditions. The D-configuration of tryptophan distinguishes it from the naturally occurring L-isomer, enabling the synthesis of peptides with enhanced enzymatic stability or unique structural properties .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGTAYCHANVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21F5N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403884 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136554-94-4 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester typically involves the following steps:

Preparation of Fmoc-D-tryptophan: This is achieved by reacting D-tryptophan with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Formation of the Pentafluorophenyl Ester: The Fmoc-D-tryptophan is then reacted with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.

Industrial Production Methods

In industrial settings, the production of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine or diethylamine.

Coupling Reactions: The pentafluorophenyl ester group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Dicyclohexylcarbodiimide (DCC) and pentafluorophenol are used for ester formation.

Major Products

The primary products of these reactions are peptides with the desired sequence, where the Fmoc group has been removed, and the amino acids are linked via peptide bonds .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-Trp-OPfp is extensively utilized in SPPS for synthesizing peptides with specific sequences. Its use allows for high-purity and high-yield production of peptides, making it essential in both academic and pharmaceutical research settings .

Drug Development

Peptides synthesized using Fmoc-D-Trp-OPfp are pivotal in developing new pharmaceutical agents. These peptides can target various biological pathways, including those involved in neurological disorders and cancer therapies . The incorporation of tryptophan derivatives enhances the pharmacological properties of drug candidates.

Biological Studies

Researchers use Fmoc-D-Trp-OPfp to create peptides that study protein-protein interactions and enzyme functions. This application is critical for understanding biological processes at a molecular level and developing therapeutic interventions .

Material Science

In material science, peptides synthesized with Fmoc-D-Trp-OPfp are employed to develop novel materials such as hydrogels for biomedical applications. These materials can be tailored for specific functionalities, enhancing their utility in drug delivery systems and tissue engineering .

Case Study 1: Peptide-Based Drug Development

A study demonstrated the synthesis of a peptide targeting a specific receptor involved in cancer proliferation using Fmoc-D-Trp-OPfp. The resulting peptide exhibited enhanced binding affinity compared to existing drugs, highlighting its potential as a therapeutic agent .

Case Study 2: Protein Interaction Studies

In another research project, peptides synthesized with Fmoc-D-Trp-OPfp were used to investigate interactions between enzymes and substrates. The findings revealed critical insights into enzyme kinetics and mechanisms, contributing to advancements in enzymology .

Wirkmechanismus

The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-tryptophan, preventing unwanted reactions during peptide chain elongation. Upon deprotection, the amino group is exposed, allowing for the formation of peptide bonds with other amino acids .

Vergleich Mit ähnlichen Verbindungen

Fmoc-D-Trp-OH (CAS: 86123-11-7)

- Structural Difference: Lacks the OPfp ester group, making it a non-activated carboxylic acid derivative.

- Reactivity : Requires activation (e.g., via carbodiimides) for coupling, unlike Fmoc-D-Trp-OPfp, which is pre-activated for direct use in SPPS .

- Applications : Primarily used in solution-phase synthesis or as a precursor for activated esters.

- Molecular Weight : 426.5 g/mol, significantly lower than Fmoc-D-Trp-OPfp due to the absence of the OPfp group .

Fmoc-Trp-OPfp (CAS: 86069-87-6)

- Structural Difference : Contains L-tryptophan instead of the D-isomer.

- Bioactivity : Peptides synthesized with L-Trp-OPfp adopt natural stereochemistry, whereas D-Trp-OPfp introduces resistance to proteolytic degradation .

- Price : Both isomers are similarly priced (~$45.00/g for 1g), but demand varies based on target peptide applications .

Fmoc-Trp(Boc)-OH (CAS: 143824-78-6)

Fmoc-D-Trp(1-Me)-OH (CAS: 168471-22-5)

Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp

- Structural Difference : Serine or threonine replaces tryptophan, with OPfp activation.

- Applications: Used in glycosylated peptide synthesis, unlike Fmoc-D-Trp-OPfp, which is tailored for non-glycosylated, aromatic side chain incorporation .

Key Data Tables

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Weight (g/mol) | Reactivity | Storage Conditions |

|---|---|---|---|---|

| Fmoc-D-Trp-OPfp | 136554-94-4 | 592.50 | High | -20°C, desiccated |

| Fmoc-D-Trp-OH | 86123-11-7 | 426.50 | Low | Room temperature |

| Fmoc-Trp-OPfp | 86069-87-6 | 592.50 | High | -20°C, desiccated |

| Fmoc-Trp(Boc)-OH | 143824-78-6 | 526.60 | Moderate | -18°C |

Table 2: Commercial Comparison

| Compound | Price (1g) | Key Supplier | Primary Application |

|---|---|---|---|

| Fmoc-D-Trp-OPfp | $45.00 | Advanced ChemTech | SPPS of D-peptides |

| Fmoc-Trp(Boc)-OH | $123.00 | GLPBIO | Protected indole synthesis |

| Fmoc-D-Trp(1-Me)-OH | $200.00 | Advanced ChemTech | Hydrophobic peptide motifs |

Research Findings

- Coupling Efficiency : Fmoc-D-Trp-OPfp exhibits faster coupling kinetics than Fmoc-D-Trp-OH due to the OPfp leaving group, reducing synthesis time .

- Stability : The OPfp ester is more moisture-sensitive than NHS esters, necessitating strict anhydrous conditions during SPPS .

- Stereochemical Impact : Peptides incorporating D-Trp-OPfp show ~50% higher resistance to chymotrypsin degradation compared to L-Trp-OPfp analogs .

Biologische Aktivität

Fmoc-d-Trp-OPFP (Fluorenylmethyloxycarbonyl-d-Tryptophan-2,3-O-Isopropylidene-4-Formylphenyl) is a derivative of tryptophan that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of the biological activity associated with Fmoc-d-Trp-OPFP, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

Fmoc-d-Trp-OPFP is synthesized through solid-phase peptide synthesis (SPPS), which allows for the incorporation of various modifications to enhance its biological properties. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group during peptide synthesis, facilitating the formation of complex peptides while maintaining stability during reactions.

Antitumor Activity

Research indicates that Fmoc-d-Trp-OPFP exhibits significant antitumor activity. A study demonstrated that derivatives of tryptophan, including Fmoc-d-Trp, can enhance cytotoxicity against various cancer cell lines. The introduction of specific side-chain modifications, such as prenylation, has been shown to improve the efficacy of these compounds against small cell lung cancer (SCLC) models both in vitro and in vivo .

Table 1: Cytotoxicity of Fmoc-d-Trp Derivatives

| Compound | IC50 (μM) | Cell Line | Study Reference |

|---|---|---|---|

| Fmoc-d-Trp | 24.5 | H69 | |

| Fmoc-d-Trp(N-tert-prenyl) | 12.5 | DMS79 | |

| Fmoc-d-Trp(Boc) | 30.0 | Various Tumor Cells |

The mechanism by which Fmoc-d-Trp-OPFP exerts its biological effects primarily involves apoptosis induction in cancer cells. The compound promotes cell death through mechanisms such as:

- Membrane Integrity Loss : Studies show that treated cells exhibit increased membrane permeability, indicating apoptosis .

- Caspase Activation : The activation of caspases, a family of cysteine proteases, is crucial for the execution phase of apoptosis .

Study on Small Cell Lung Cancer (SCLC)

In a notable study, Fmoc-d-Trp derivatives were tested on SCLC cell lines H69 and DMS79. The results indicated that the prenylated form significantly reduced tumor growth and induced apoptosis more effectively than its non-prenylated counterparts. This suggests that modifications to the tryptophan residue can enhance the therapeutic potential of these peptides .

Urotensin II Analogs

Research on urotensin II analogs has also highlighted the importance of tryptophan residues in biological activity. The analogs demonstrated varying binding affinities to G protein-coupled receptors (GPCRs), showcasing how structural modifications can influence receptor interactions and subsequent biological responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.